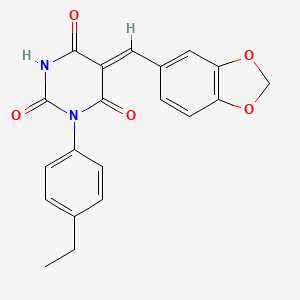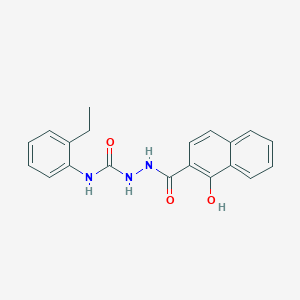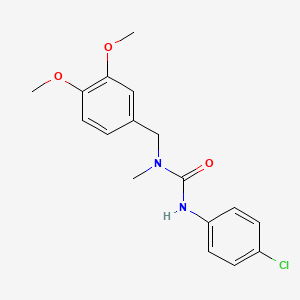![molecular formula C18H16N2O B5227563 N-[1-naphthyl(phenyl)methyl]urea](/img/structure/B5227563.png)
N-[1-naphthyl(phenyl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-naphthyl(phenyl)methyl]urea, also known as NBU-15, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of urea derivatives and has potential applications in various fields, including medicine, agriculture, and materials science.
作用機序
The mechanism of action of N-[1-naphthyl(phenyl)methyl]urea is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been suggested that N-[1-naphthyl(phenyl)methyl]urea may induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-naphthyl(phenyl)methyl]urea has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and fungi. It has also been shown to enhance the activity of certain enzymes involved in plant growth. However, the effects of N-[1-naphthyl(phenyl)methyl]urea on human and animal physiology are not well understood.
実験室実験の利点と制限
The advantages of using N-[1-naphthyl(phenyl)methyl]urea in lab experiments include its high purity, ease of synthesis, and potential applications in various fields of science. However, its limitations include its limited solubility in water and the need for further studies to determine its safety and efficacy in humans and animals.
将来の方向性
There are several future directions for research on N-[1-naphthyl(phenyl)methyl]urea. In the field of medicine, further studies are needed to determine its potential as an anticancer and antifungal agent. In agriculture, more research is needed to investigate its effects on plant growth and crop yield. In materials science, N-[1-naphthyl(phenyl)methyl]urea can be further explored as a precursor for the synthesis of metal-organic frameworks. Additionally, more studies are needed to determine the safety and efficacy of N-[1-naphthyl(phenyl)methyl]urea in humans and animals.
In conclusion, N-[1-naphthyl(phenyl)methyl]urea is a promising chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-[1-naphthyl(phenyl)methyl]urea in various fields of science.
合成法
N-[1-naphthyl(phenyl)methyl]urea can be synthesized by the reaction of 1-naphthylmethylamine and phenyl isocyanate in the presence of a solvent such as chloroform. The reaction proceeds through the formation of an intermediate, which is subsequently treated with hydrochloric acid to yield N-[1-naphthyl(phenyl)methyl]urea. This method has been optimized to produce high yields of N-[1-naphthyl(phenyl)methyl]urea with a purity of over 98%.
科学的研究の応用
N-[1-naphthyl(phenyl)methyl]urea has been studied extensively for its potential applications in various fields of science. In the field of medicine, it has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been investigated for its potential use as an antifungal agent. In agriculture, N-[1-naphthyl(phenyl)methyl]urea has been shown to enhance plant growth and increase crop yield. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
[naphthalen-1-yl(phenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c19-18(21)20-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H,(H3,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZHVNYJRHKGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbenzyl)-3-piperidinyl]piperazine](/img/structure/B5227520.png)

![(3S)-3-({5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-azepanone](/img/structure/B5227527.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5227531.png)
![1-ethyl-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)piperazine](/img/structure/B5227534.png)
![3-amino-6-(4-pyridinyl)-N-1,3-thiazol-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5227541.png)
![N-(3-{[(3-methoxypropyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5227554.png)
